N1-Methoxymethyl pseudouridine
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Overview
Description
N1-Methoxymethyl pseudouridine is a modified nucleoside derived from pseudouridine. It is a synthetic compound that has gained significant attention in recent years due to its applications in RNA-based therapeutics and vaccine development. This compound is known for its ability to enhance the stability and translational efficiency of mRNA, making it a valuable tool in molecular biology and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Methoxymethyl pseudouridine typically involves the methylation of pseudouridineThe reaction conditions often include the use of methylating agents such as methyl iodide or dimethyl sulfate, along with a base like sodium hydride or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated synthesizers. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for pharmaceutical applications. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is essential to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
N1-Methoxymethyl pseudouridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the methoxymethyl group to a hydroxymethyl group.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiol compounds.
Major Products
Scientific Research Applications
N1-Methoxymethyl pseudouridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of modified RNA molecules.
Biology: Enhances the stability and translational efficiency of mRNA, making it valuable in gene expression studies.
Medicine: Incorporated into mRNA vaccines to improve their efficacy and reduce immunogenicity.
Industry: Employed in the production of RNA-based therapeutics and diagnostics.
Mechanism of Action
N1-Methoxymethyl pseudouridine exerts its effects by modifying the structure of RNA. The methoxymethyl group at the N1 position enhances the stability of the RNA molecule and reduces its recognition by the innate immune system. This modification allows for more efficient translation of the mRNA into proteins, leading to higher protein yields and improved therapeutic outcomes. The molecular targets include ribosomal RNA and various RNA-binding proteins involved in the translation process .
Comparison with Similar Compounds
Similar Compounds
Pseudouridine: The parent compound, known for its role in stabilizing RNA structures.
N1-Methylpseudouridine: Another derivative with similar applications in mRNA therapeutics.
5-Methylcytosine: A modified nucleoside used in epigenetic studies and RNA modifications.
Uniqueness
N1-Methoxymethyl pseudouridine is unique due to its methoxymethyl group, which provides enhanced stability and translational efficiency compared to other modified nucleosides. This makes it particularly valuable in the development of RNA-based vaccines and therapeutics, where stability and efficient protein production are critical .
Properties
Molecular Formula |
C11H16N2O7 |
---|---|
Molecular Weight |
288.25 g/mol |
IUPAC Name |
5-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-(methoxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O7/c1-19-4-13-2-5(10(17)12-11(13)18)9-8(16)7(15)6(3-14)20-9/h2,6-9,14-16H,3-4H2,1H3,(H,12,17,18)/t6-,7?,8+,9+/m1/s1 |
InChI Key |
GIZXLWBUPHRANC-FAZFRDGJSA-N |
Isomeric SMILES |
COCN1C=C(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O |
Canonical SMILES |
COCN1C=C(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
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